molecular formula C13H24N2O3S B6758489 N-(cyclopentylmethyl)-2-(cyclopropylsulfonylamino)-2-methylpropanamide

N-(cyclopentylmethyl)-2-(cyclopropylsulfonylamino)-2-methylpropanamide

Cat. No.: B6758489
M. Wt: 288.41 g/mol
InChI Key: LZTFWOGBPYIPKT-UHFFFAOYSA-N
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Description

N-(cyclopentylmethyl)-2-(cyclopropylsulfonylamino)-2-methylpropanamide is a synthetic organic compound that features a unique combination of cyclopentyl, cyclopropyl, and sulfonyl functional groups

Properties

IUPAC Name

N-(cyclopentylmethyl)-2-(cyclopropylsulfonylamino)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3S/c1-13(2,15-19(17,18)11-7-8-11)12(16)14-9-10-5-3-4-6-10/h10-11,15H,3-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTFWOGBPYIPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1CCCC1)NS(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopentylmethyl)-2-(cyclopropylsulfonylamino)-2-methylpropanamide typically involves multiple steps, starting with the preparation of the cyclopropylsulfonylamine intermediate. This intermediate is then reacted with cyclopentylmethylamine and 2-methylpropanoyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems can help in maintaining precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopentylmethyl)-2-(cyclopropylsulfonylamino)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents, often at elevated temperatures.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran, typically at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(cyclopentylmethyl)-2-(cyclopropylsulfonylamino)-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Utilized in the development of specialty chemicals and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(cyclopentylmethyl)-2-(cyclopropylsulfonylamino)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the cyclopropyl and cyclopentyl groups may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclopentylmethyl)-2-(cyclopropylamino)-2-methylpropanamide: Lacks the sulfonyl group, which may result in different reactivity and biological activity.

    N-(cyclopentylmethyl)-2-(cyclopropylsulfonylamino)-2-ethylpropanamide: Similar structure but with an ethyl group instead of a methyl group, potentially affecting its chemical and biological properties.

Uniqueness

N-(cyclopentylmethyl)-2-(cyclopropylsulfonylamino)-2-methylpropanamide is unique due to the presence of both cyclopropyl and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

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